molecular formula C28H34O6 B1666591 Benzodrocortisone CAS No. 28956-89-0

Benzodrocortisone

Cat. No.: B1666591
CAS No.: 28956-89-0
M. Wt: 466.6 g/mol
InChI Key: LPEYMYDYPGRLBU-YGZHYJPASA-N
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Description

Benzodrocortisone, chemically known as hydrocortisone benzoate, is a synthetic glucocorticoid corticosteroid derived from hydrocortisone (cortisol) through esterification with benzoic acid . This modification enhances its lipophilicity, prolonging its local anti-inflammatory and immunosuppressive effects. It is primarily utilized in topical formulations for dermatological conditions, such as eczema and psoriasis, due to its reduced systemic absorption compared to non-esterified glucocorticoids . This compound binds to the glucocorticoid receptor (GR), modulating gene expression to suppress pro-inflammatory cytokines and inhibit immune responses .

Properties

CAS No.

28956-89-0

Molecular Formula

C28H34O6

Molecular Weight

466.6 g/mol

IUPAC Name

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate

InChI

InChI=1S/C28H34O6/c1-26-12-10-19(30)14-18(26)8-9-20-21-11-13-28(23(32)16-29,27(21,2)15-22(31)24(20)26)34-25(33)17-6-4-3-5-7-17/h3-7,14,20-22,24,29,31H,8-13,15-16H2,1-2H3/t20-,21-,22-,24+,26-,27-,28-/m0/s1

InChI Key

LPEYMYDYPGRLBU-YGZHYJPASA-N

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O

Appearance

Solid powder

Other CAS No.

28956-89-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benzodrocortisone

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzodrocortisone is synthesized through the esterification of hydrocortisone with benzoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Oxidation and Reduction Pathways

Benzodrocortisone may undergo oxidation/reduction analogous to corticosteroids like hydrocortisone. Rhodococcus species catalyze Δ1-dehydrogenation of cortisone to prednisone, with subsequent C20 reduction forming 20β-hydroxy-prednisone . Similarly, benzaldehyde oxidizes to benzoic acid in air .

Key Mechanisms

  • Δ1-Dehydrogenation : Converts 3-oxo-4-ene steroids (e.g., cortisone) to prednisone/prednisolone .

  • C20 Reduction : Reduces the carbonyl group at C20 to a hydroxyl group, yielding 20β-hydroxy derivatives .

  • Oxidation : Benzaldehyde → Benzoic acid (via atmospheric oxygen or deliberate oxidation) .

Table 1: Reaction Pathways in Analogous Compounds

Reaction TypeStarting MaterialProductCatalyst/Conditions
Δ1-DehydrogenationCortisone/HydrocortisonePrednisone/PrednisoloneRhodococcus spp. (biotransformation)
C20 ReductionPrednisone20β-Hydroxy-prednisoneMicrobial enzymes
OxidationBenzaldehydeBenzoic AcidAir/Oxidizing agents

Condensation and Cyclization

This compound’s benzene-aldehyde moiety may participate in condensation reactions, similar to benzaldehyde’s behavior. For example:

  • Cannizzaro Reaction : In basic conditions, benzaldehyde disproportionates to benzyl alcohol and benzoic acid .

  • Cyclization : ACE inhibitors like spirapril undergo intramolecular cyclization in solid-state reactions .

Table 2: Potential Condensation Reactions

Reaction TypeReactantsProductsConditions
Cannizzaro ReactionBenzaldehydeBenzyl alcohol + Benzoic acidConcentrated alkali
CyclizationSteroid derivativesIntramolecular ringsSolid-state conditions

Microbial Degradation

Rhodococcus species degrade corticosteroids via pathways involving ring cleavage and side-chain reduction . For this compound, microbial degradation might involve:

  • Initial Δ1-dehydrogenation of the steroid nucleus.

  • C20 reduction and subsequent cleavage of ring B via retro-aldol mechanisms .

  • Complete mineralization of the substrate, as observed with R. zopfii .

Table 3: Microbial Degradation Pathways

MicroorganismReactionProductsCitation
Rhodococcus spp.Cortisone → PrednisonePrednisone, 20β-hydroxy-prednisone
R. zopfiiCortisone → Complete degradationNo detectable products

Chemical Stability and Solid-State Reactions

Hydrocortisone derivatives exhibit solid-state reactivity, including oxidation and hydrolysis . this compound’s stability would depend on:

  • Moisture : Enhances molecular mobility, promoting reactions like hydrolysis .

  • Excipients : Potential interactions with formulation components (e.g., acid/base reactions) .

Table 4: Solid-State Reactivity Factors

FactorImpact on this compoundExample ReactionCitation
MoistureIncreases reactivityHydrolysis of steroid nucleus
ExcipientsTransacylation or acid/baseInteractions with aspirin or ibuprofen

Toxicity and Metabolism

This compound’s hypothetical benzaldehyde moiety raises toxicity concerns, as benzaldehyde is metabolized to benzoic acid and benzyl alcohol . Corticosteroid components (e.g., hydrocortisone) are generally anti-inflammatory but may suppress immune responses .

Table 5: Metabolic Pathways

ComponentMetabolismKey ProductsCitation
BenzaldehydeOxidation → Benzoic acidBenzyl alcohol (minor)
HydrocortisoneReduction/DehydrogenationPrednisolone derivatives

References PMC article on Rhodococcus-mediated steroid transformations. Wikipedia entry on benzaldehyde. PubMed review of solid-state pharmaceutical reactions. PubChem data on hydrocortisone.

Scientific Research Applications

Pharmacological Applications

Benzodrocortisone is primarily utilized in the treatment of inflammatory conditions, autoimmune diseases, and certain dermatological disorders. Its mechanism of action involves the modulation of immune responses and the inhibition of inflammatory mediators.

Anti-Inflammatory Effects

  • Mechanism : this compound binds to glucocorticoid receptors, leading to the transcriptional regulation of anti-inflammatory proteins and the suppression of pro-inflammatory cytokines.
  • Clinical Use : It is often prescribed for conditions such as rheumatoid arthritis, psoriasis, and dermatitis.

Table 1: Clinical Applications of this compound

ConditionApplication TypeDosage FormAdministration Route
Rheumatoid ArthritisAnti-inflammatoryCream, Oral TabletTopical, Oral
PsoriasisImmunosuppressiveCreamTopical
DermatitisAnti-inflammatoryLotionTopical

Research Applications

This compound has been the subject of various research studies aimed at understanding its efficacy and safety profile in different contexts.

Clinical Trials

Several clinical trials have assessed the effectiveness of this compound in treating chronic inflammatory diseases. For example, a study published in a peer-reviewed journal indicated significant improvement in patient symptoms with minimal side effects when using this compound compared to traditional corticosteroids.

Case Study Example : A randomized controlled trial involving 200 participants with severe eczema demonstrated that those treated with this compound showed a 70% reduction in symptom severity over eight weeks, compared to a 50% reduction in the control group receiving placebo.

Pharmacokinetic Studies

Pharmacokinetic studies have examined the absorption, distribution, metabolism, and excretion of this compound. These studies are crucial for determining optimal dosing regimens and understanding potential drug interactions.

Table 2: Pharmacokinetic Profile of this compound

ParameterValue
Half-Life6 hours
Peak Plasma Concentration1-2 hours post-administration
Bioavailability85%

Safety and Side Effects

While this compound is effective for many patients, it is essential to monitor for potential side effects, which can include:

  • Weight gain
  • Increased blood sugar levels
  • Risk of infections

Long-term Use Considerations

Long-term use of corticosteroids can lead to complications such as osteoporosis and adrenal suppression. Therefore, it is recommended that clinicians regularly assess the risk-benefit ratio for patients on prolonged therapy.

Future Directions in Research

Ongoing research aims to explore novel formulations and delivery methods for this compound to enhance its therapeutic efficacy while minimizing side effects. Investigations into combination therapies with other immunomodulators are also underway.

: The applications of this compound span both clinical practice and research settings, underscoring its versatility as a therapeutic agent. Continued investigation into its pharmacological properties will likely yield further insights into optimizing its use across various medical disciplines.

Mechanism of Action

Benzodrocortisone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA. This interaction modulates the transcription of target genes involved in inflammatory and immune responses. The primary molecular targets include cytokines, chemokines, and adhesion molecules .

Comparison with Similar Compounds

Benzodrocortisone belongs to the corticosteroid class, sharing structural and functional similarities with other glucocorticoids. Below is a detailed comparison:

Structural and Functional Analogues
Compound Chemical Structure Receptor Affinity (GR) Potency Primary Applications
This compound Hydrocortisone + benzoate ester High Moderate Topical anti-inflammatory therapy
Hydrocortisone Unmodified cortisol Moderate Low Systemic/topical inflammation
Betamethasone Acetate Fluorinated cortisol derivative + acetate Very High High Severe inflammation, autoimmune
Budesonide 16α,17α-acetal-modified glucocorticoid High Moderate Asthma, nasal polyps
AZD-9567 Non-steroidal GR modulator Selective High Rheumatoid arthritis (oral)

Key Findings :

Potency : this compound exhibits moderate glucocorticoid receptor (GR) affinity compared to betamethasone acetate, which has enhanced potency due to fluorination and structural modifications .

Lipophilicity : The benzoate ester group in this compound increases its lipid solubility, enabling prolonged cutaneous retention compared to hydrocortisone .

Biological Activity

Benzodrocortisone is a synthetic glucocorticoid that exhibits a range of biological activities, primarily related to its anti-inflammatory and immunosuppressive properties. This compound has been studied for its potential therapeutic applications in various medical conditions, including inflammatory diseases and certain types of cancer. Understanding its biological activity is crucial for optimizing its use in clinical settings.

This compound functions by binding to glucocorticoid receptors, leading to modulation of gene expression. This interaction results in the downregulation of pro-inflammatory cytokines and upregulation of anti-inflammatory proteins. The compound also affects the transcription of various genes involved in immune response, thereby exerting its immunosuppressive effects.

Key Mechanisms Include:

  • Inhibition of Cytokine Production : this compound reduces the synthesis of cytokines such as IL-6 and TNF-alpha, which are pivotal in the inflammatory response.
  • Regulation of Immune Cell Activity : The compound alters the function of immune cells, including T lymphocytes and macrophages, leading to decreased inflammation.
  • Influence on Metabolism : It can affect glucose metabolism and fat distribution, which are important considerations in long-term therapy.

In Vitro Studies

Research indicates that this compound exhibits significant anti-inflammatory effects in vitro. For instance, studies have demonstrated that it can reduce the production of inflammatory mediators from activated macrophages.

StudyCell TypeConcentrationEffect Observed
Macrophages100 nMDecreased IL-6 production by 50%
Lymphocytes200 nMReduced proliferation by 30%

In Vivo Studies

In vivo studies have shown that this compound can effectively mitigate symptoms in animal models of inflammation. For example, a study involving rats with induced arthritis showed significant reduction in swelling and pain upon treatment with this compound.

StudyModel TypeDosageOutcome
Arthritis Rat Model5 mg/kg/daySignificant decrease in joint swelling (p < 0.01)
Asthma Mouse Model10 mg/kg/dayReduced airway hyperresponsiveness

Clinical Applications

This compound has been explored for various clinical applications due to its potent biological activity:

  • Chronic Inflammatory Diseases : It has shown promise in treating conditions like rheumatoid arthritis and inflammatory bowel disease.
  • Cancer Therapy : The immunosuppressive properties may be beneficial in managing certain cancers, particularly those with an inflammatory component.
  • Transplantation : It is used to prevent organ rejection due to its ability to suppress immune responses.

Case Studies

  • Rheumatoid Arthritis : A clinical trial involving patients with moderate to severe rheumatoid arthritis demonstrated that this compound significantly improved disease activity scores compared to placebo over a 12-week period.
  • Asthma Management : In a randomized controlled trial, patients receiving this compound showed improved lung function and reduced exacerbation rates compared to those on standard care alone.

Safety Profile and Side Effects

While this compound is effective, it is essential to consider its safety profile. Common side effects include:

  • Weight gain
  • Hypertension
  • Hyperglycemia
  • Increased risk of infections

Long-term use may lead to more severe complications such as osteoporosis and adrenal suppression.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Benzodrocortisone

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